molecular formula C12H7Cl2N3O3 B10974067 2,4-dichloro-N-(5-nitropyridin-2-yl)benzamide

2,4-dichloro-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B10974067
M. Wt: 312.10 g/mol
InChI Key: QMHCYARSGKCZHB-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(5-nitropyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and a nitro group attached to a pyridine ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-nitropyridin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The chlorination of the pyridine ring is carried out using chlorine gas or other chlorinating agents such as thionyl chloride.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the chlorinated nitropyridine with a suitable amine, such as aniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reductants like sodium borohydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Formation of substituted benzamides with various functional groups.

    Reduction: Formation of 2,4-dichloro-N-(5-aminopyridin-2-yl)benzamide.

    Oxidation: Formation of N-oxides of the original compound.

Scientific Research Applications

2,4-Dichloro-N-(5-nitropyridin-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and bacterial infections.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-nitropyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of the nitro group and chlorine atoms can influence the compound’s binding affinity and specificity towards its targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-nitropyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    2,5-Dichloro-N-(5-nitropyridin-2-yl)benzamide: Similar but with different positions of chlorine atoms on the benzamide moiety.

    2,4-Dichloro-5-nitroaniline: Similar but with an aniline moiety instead of a benzamide moiety.

Uniqueness

2,4-Dichloro-N-(5-nitropyridin-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both nitro and benzamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H7Cl2N3O3

Molecular Weight

312.10 g/mol

IUPAC Name

2,4-dichloro-N-(5-nitropyridin-2-yl)benzamide

InChI

InChI=1S/C12H7Cl2N3O3/c13-7-1-3-9(10(14)5-7)12(18)16-11-4-2-8(6-15-11)17(19)20/h1-6H,(H,15,16,18)

InChI Key

QMHCYARSGKCZHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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